Diethyl Iodomethylphosphonate: A Technical Guide for Chemical Research and Development
Diethyl Iodomethylphosphonate: A Technical Guide for Chemical Research and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl iodomethylphosphonate is an organophosphorus compound featuring a reactive iodomethyl group attached to a phosphonate core. As a versatile synthetic intermediate, it plays a significant role in medicinal chemistry and agrochemical development. Its structure allows for the introduction of a phosphonomethyl moiety into various molecules through nucleophilic substitution reactions, making it a valuable building block for creating complex chemical entities. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and detailed experimental protocols relevant to its application in research settings.
Core Properties and Data
The fundamental physicochemical and spectroscopic properties of diethyl iodomethylphosphonate are summarized below. This data is essential for safe handling, reaction planning, and analytical characterization.
Physicochemical Properties
The following table outlines the key physical and chemical identifiers for diethyl iodomethylphosphonate.
| Property | Value | Reference |
| CAS Number | 10419-77-9 | |
| Molecular Formula | C₅H₁₂IO₃P | |
| Molecular Weight | 278.03 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 112-114 °C @ 1 mmHg | |
| Density | 1.6606 g/cm³ @ 19 °C | |
| Refractive Index | 1.497 - 1.499 | |
| Water Solubility | Immiscible | |
| Storage | 2-8°C, protect from light, inert atmosphere | |
| InChI Key | PNFHTBDRPOJJTQ-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of diethyl iodomethylphosphonate. While detailed NMR spectral assignments are not widely published, data is available from various spectroscopic techniques.
| Technique | Data Availability & Notes | Reference |
| ¹H NMR | Experimental spectra are not readily available in public databases. Expected signals would include a doublet for the P-CH₂-I protons, a quartet for the O-CH₂ protons, and a triplet for the CH₃ protons. | |
| ³¹P NMR | Experimental spectra are not readily available. A single resonance is expected in the phosphonate region. | |
| Infrared (IR) | FTIR and ATR-IR spectra are available and would show characteristic P=O, P-O-C, and C-O stretches. | |
| Raman | FT-Raman spectra are available for this compound. | |
| Mass Spec (MS) | Mass spectrometry data is available, providing fragmentation patterns useful for identification. |
Synthesis and Experimental Protocols
The primary method for synthesizing diethyl iodomethylphosphonate is the Michaelis-Arbuzov reaction. This reaction is a cornerstone of organophosphorus chemistry for forming a carbon-phosphorus bond.
Synthesis Pathway: The Michaelis-Arbuzov Reaction
The reaction proceeds via the Sɴ2 attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide. In this case, diiodomethane serves as the electrophilic partner. The mechanism involves the formation of a phosphonium salt intermediate, which then undergoes dealkylation by the iodide ion to yield the final phosphonate product.
Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction
This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction for similar compounds.
-
Apparatus Setup: Equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: Charge the flask with diiodomethane (1.0 eq).
-
Reaction Initiation: Add triethyl phosphite (1.0 - 1.1 eq) dropwise to the stirred diiodomethane at room temperature. An exothermic reaction may be observed.
-
Heating: After the initial addition, heat the reaction mixture to reflux (typically 120-150°C) for 2-4 hours. The reaction progress can be monitored by ³¹P NMR by observing the disappearance of the triethyl phosphite signal and the appearance of the product phosphonate signal.
-
Workup and Purification:
-
Allow the mixture to cool to room temperature.
-
Remove the ethyl iodide byproduct and any excess starting material by distillation under reduced pressure.
-
The crude diethyl iodomethylphosphonate residue is then purified by vacuum distillation (e.g., 112-114 °C at 1 mmHg) to yield the final product as a clear liquid.
-
Reactions, Applications, and Protocols
Diethyl iodomethylphosphonate is primarily used as an electrophile in nucleophilic substitution reactions to introduce the diethylphosphonomethyl group.
General Reactivity: Nucleophilic Substitution (Sɴ2)
The carbon atom bonded to the iodine is electrophilic and susceptible to attack by a wide range of nucleophiles (Nu⁻), including those based on oxygen, nitrogen, and sulfur. This Sɴ2 reaction displaces the iodide leaving group, forming a new carbon-nucleophile bond.
Applications in Drug Development and Synthesis
This reagent is a key intermediate for synthesizing phosphonate analogues of biologically important molecules. Phosphonates are often used as stable mimics of phosphates or carboxylates in drug design, potentially improving metabolic stability or cell permeability. A specific documented application is its use in the synthesis of H₂N-Tyr(tBu)-vinyl sulfone, highlighting its role in creating complex target molecules.
Experimental Protocol: General Nucleophilic Substitution
This protocol outlines a general procedure for reacting diethyl iodomethylphosphonate with a generic nucleophile (Nu-H), such as an amine or alcohol.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (e.g., an amine or alcohol, 1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., sodium hydride for alcohols, or triethylamine for amines, 1.1 eq) to the solution and stir until deprotonation is complete.
-
Addition of Electrophile: Cool the mixture to 0°C and add diethyl iodomethylphosphonate (1.0 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quenching and Extraction:
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: After filtering off the drying agent and concentrating the solution under reduced pressure, purify the crude product using silica gel column chromatography to isolate the desired substituted phosphonate.
